D-山梨醇 6-磷酸钡盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Sorbitol 6-phosphate barium salt (DS6PBS) is a chemical compound used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. DS6PBS has been used in various laboratory experiments, such as in the synthesis of various compounds, the study of enzyme kinetics, and the study of metabolic pathways.

科学研究应用

在细菌中的产生和利用:D-山梨醇参与细菌的代谢过程。在乳酸杆菌(一种存在于许多发酵食品和哺乳动物胃肠道中的细菌)中,代谢工程已被用于从果糖-6-磷酸生产山梨醇,证明了其在食品工业应用中的潜力 (Ladero 等,2007)。此外,另一种细菌产气肠杆菌通过山梨醇 → 山梨醇 6-磷酸 → D-果糖 6-磷酸途径代谢山梨醇,表明其在微生物碳水化合物代谢中的作用 (Kelker & Anderson,1971)。

植物生理和耐逆性:在植物中,D-山梨醇 6-磷酸在胁迫反应中起作用。表达来自嗜盐古菌的甘露醇-6-磷酸 2-脱氢酶的转基因拟南芥表现出增强的耐盐性,表明其在作物改良中增强抗逆性的潜力 (Gao 等,2018)。

酶学研究和潜在应用:山梨醇-6-磷酸脱氢酶是一种参与 D-山梨醇 6-磷酸代谢的酶,因其在植物中产生山梨醇的作用和在生物催化中的潜在应用而受到研究。例如,苹果叶中的酶已被表征,阐明了其在合成山梨醇的植物物种中山梨醇生物合成中的作用 (Zhou 等,2003)。

在海藻酸生物合成中的作用:在海藻中,例如马尾藻,D-山梨醇 6-磷酸是 L-古罗糖酸的前体,L-古罗糖酸是海藻酸生物合成中的重要成分,表明其在海洋生物技术中的重要性 (Quillet & Lestang-Brémond,1985)。

作用机制

Target of Action

The primary target of D-Sorbitol 6-phosphate barium salt is the enzyme NADPH-dependent sorbitol-6-phosphate dehydrogenase (S6PDH), also known as aldose-6-phosphate reductase . This enzyme plays a crucial role in the conversion of D-sorbitol 6-phosphate (S6P) to the glycolytic intermediate D-fructose 6-phosphate (F6P) .

Mode of Action

D-Sorbitol 6-phosphate barium salt interacts with its target, S6PDH, by serving as a substrate for the enzyme . The enzyme catalyzes the reduction of D-sorbitol 6-phosphate to D-fructose 6-phosphate, a key intermediate in the glycolytic pathway .

Biochemical Pathways

The action of D-Sorbitol 6-phosphate barium salt affects the glycolytic pathway. By serving as a substrate for S6PDH, it facilitates the production of D-fructose 6-phosphate, which is a crucial intermediate in glycolysis . This process is part of the larger carbohydrate metabolism pathway, contributing to energy production within cells.

Pharmacokinetics

As a phosphate compound, it is likely to be water-soluble , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular effect of D-Sorbitol 6-phosphate barium salt’s action is the production of D-fructose 6-phosphate, a key intermediate in the glycolytic pathway . This contributes to the cellular effect of energy production, as glycolysis is a primary metabolic pathway for generating ATP, the cell’s main energy currency.

Action Environment

The action, efficacy, and stability of D-Sorbitol 6-phosphate barium salt can be influenced by various environmental factors. For instance, the enzyme activity of S6PDH could be affected by factors such as pH and temperature. Additionally, the compound is recommended to be stored at -20°C , suggesting that its stability could be compromised at higher temperatures

安全和危害

The safety and hazards of D-Sorbitol 6-phosphate barium salt are not explicitly mentioned in the available resources. However, it is recommended to store the compound at -20°C .

未来方向

The future directions of D-Sorbitol 6-phosphate barium salt are not explicitly mentioned in the available resources. However, it is suggested that genes of the haloacid dehalogenase-like hydrolase (HAD) superfamily may be useful for metabolic engineering of effective sorbitol production .

生化分析

Biochemical Properties

D-Sorbitol 6-phosphate barium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme sorbitol-6-phosphate dehydrogenase (S6PDH), which is crucial for sorbitol synthesis . The nature of these interactions is primarily enzymatic, where D-Sorbitol 6-phosphate barium salt is converted into different compounds through enzymatic reactions .

Cellular Effects

The effects of D-Sorbitol 6-phosphate barium salt on cells and cellular processes are complex and multifaceted. It influences cell function by participating in various biochemical reactions that impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of D-Sorbitol 6-phosphate barium salt involves its interaction with enzymes like S6PDH . It serves as a substrate for this enzyme, leading to the production of sorbitol, a sugar alcohol that plays a crucial role in osmotic adjustment under stress conditions in plants . The binding interactions with the enzyme, any enzyme inhibition or activation, and changes in gene expression are all part of its molecular mechanism .

Metabolic Pathways

D-Sorbitol 6-phosphate barium salt is involved in the sorbitol synthesis pathway, where it is converted into sorbitol by the enzyme S6PDH . This pathway also involves other enzymes and cofactors. Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

属性

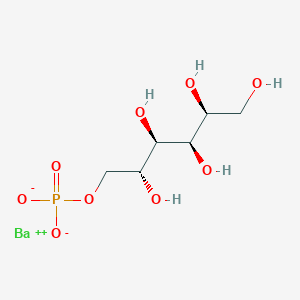

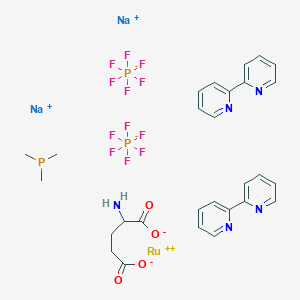

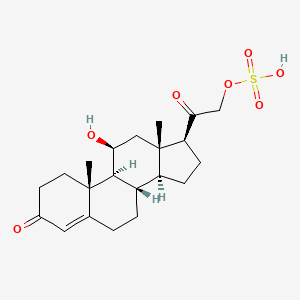

IUPAC Name |

barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEIDNTXSPRLJW-BTVCFUMJSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)

![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)